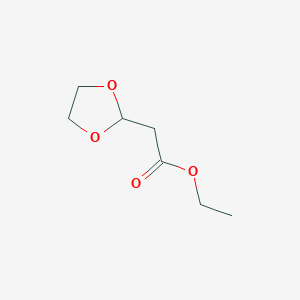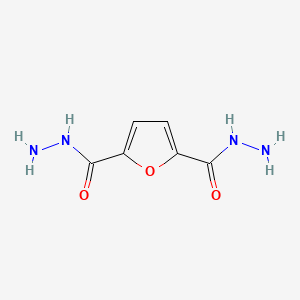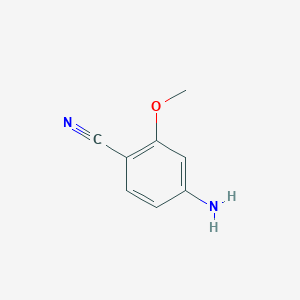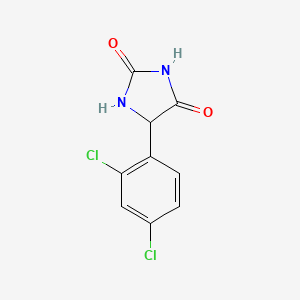
4,6-Dichloro-2-(trifluoromethyl)pyrimidin-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Dichloro-2-(trifluoromethyl)pyrimidin-5-amine (DCTPA) is a synthetic compound that has been used in the development of a variety of pharmaceuticals and other compounds. It has been studied extensively in the laboratory and has been found to have a wide range of properties and applications.
Applications De Recherche Scientifique
Pyranopyrimidine Synthesis and Applications
4,6-Dichloro-2-(trifluoromethyl)pyrimidin-5-amine is an important precursor in the synthesis of pyranopyrimidine derivatives, which are highly significant in the pharmaceutical industry due to their bioavailability and broad synthetic applications. The synthesis of these derivatives involves diversified hybrid catalysts such as organocatalysts, metal catalysts, ionic liquid catalysts, and nanocatalysts. The recent research emphasizes the importance of hybrid catalysts for the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, attracting researchers to utilize these broader catalytic applications for developing new medicinal molecules (Parmar et al., 2023).
Role in Anti-inflammatory Activities
Pyrimidine derivatives, including this compound, have been recognized for their various pharmacological effects such as antibacterial, antiviral, antifungal, antituberculosis, and notably anti-inflammatory activities. The anti-inflammatory effects of these compounds are attributed to their ability to inhibit vital inflammatory mediators like prostaglandin E2, tumor necrosis factor-α, and certain interleukins. This review encapsulates the synthesis methodologies, anti-inflammatory effects, and structure–activity relationships of pyrimidine derivatives (Rashid et al., 2021).
PFAS Removal Applications
Research also suggests the application of amine-functionalized sorbents, possibly including pyrimidine derivatives, for the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) in water treatment. These compounds offer promising solutions for PFAS control in municipal water and wastewater treatment due to their combined effects of electrostatic interactions, hydrophobic interactions, and sorbent morphology (Ateia et al., 2019).
Applications in Optoelectronic Materials
The incorporation of pyrimidine structures, such as this compound, into π-extended conjugated systems holds significant value for creating novel optoelectronic materials. Pyrimidine derivatives have been used in luminescent small molecules, chelate compounds, organic light-emitting diodes, and colorimetric pH sensors, among others. These applications highlight the versatility and importance of pyrimidine derivatives in the field of materials science and optoelectronics (Lipunova et al., 2018).
Mécanisme D'action
Pharmacokinetics
Information regarding the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4,6-Dichloro-2-(trifluoromethyl)pyrimidin-5-amine is currently unavailable . Future pharmacokinetic studies would provide valuable insights into the compound’s bioavailability and its overall behavior within the body.
Propriétés
IUPAC Name |
4,6-dichloro-2-(trifluoromethyl)pyrimidin-5-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2F3N3/c6-2-1(11)3(7)13-4(12-2)5(8,9)10/h11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCCIDUDZOMNNFU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(N=C1Cl)C(F)(F)F)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2F3N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10288493 |
Source


|
| Record name | 4,6-Dichloro-2-(trifluoromethyl)pyrimidin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10288493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.99 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2344-17-4 |
Source


|
| Record name | 2344-17-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56143 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,6-Dichloro-2-(trifluoromethyl)pyrimidin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10288493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

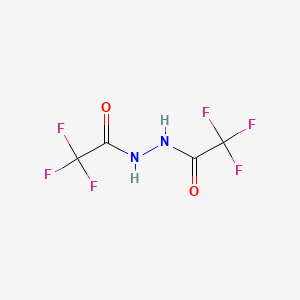
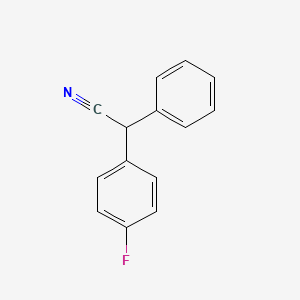
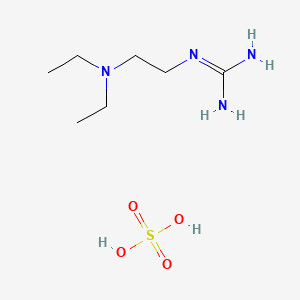

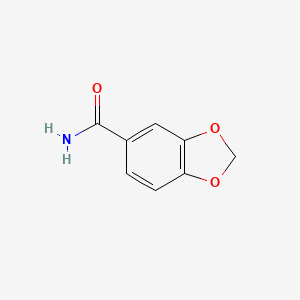

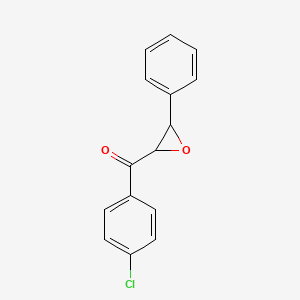
![2,4-Dichloro-6,7-dihydro-5h-cyclopenta[d]pyrimidine](/img/structure/B1330240.png)

